N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
Description
N-(1H-1,3-Benzodiazol-2-yl)-2-[5-Methyl-3-(Morpholine-4-Carbonyl)-1H-Pyrazol-1-yl]Acetamide is a heterocyclic compound featuring a benzimidazole core linked via an acetamide bridge to a substituted pyrazole ring. The pyrazole moiety is functionalized with a methyl group at position 5 and a morpholine-4-carbonyl group at position 3, conferring unique steric and electronic properties (Fig. 1). This structural motif is commonly associated with inhibitory activity, particularly in kinase or protease targeting, though specific pharmacological data for this compound remains undisclosed in available literature .
Synthesis: The compound can be synthesized via coupling reactions between 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetic acid derivatives and 2-aminobenzimidazole precursors. Methods described in , such as EDCI/HOBt-mediated amidation in anhydrous DMF followed by purification via recrystallization or column chromatography, are applicable .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-12-10-15(17(26)23-6-8-27-9-7-23)22-24(12)11-16(25)21-18-19-13-4-2-3-5-14(13)20-18/h2-5,10H,6-9,11H2,1H3,(H2,19,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLPZPXSQZVJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NC3=CC=CC=C3N2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide is a complex organic compound notable for its unique structural features, including a benzodiazole moiety and a pyrazole derivative. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N5O2, with a molecular weight of approximately 341.4 g/mol. The compound's structure suggests various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O2 |
| Molecular Weight | 341.4 g/mol |
| Key Functional Groups | Benzodiazole, Pyrazole, Morpholine |
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:
1. Anticancer Activity
Compounds with similar structures have been reported to inhibit tubulin polymerization, which is crucial for cancer cell division. The presence of the pyrazole ring in this compound suggests potential as an anticancer agent by disrupting microtubule formation.
2. Anti-inflammatory Properties
Research on related benzodiazole derivatives has shown anti-inflammatory effects, which may be attributed to their ability to modulate inflammatory pathways and cytokine production. This compound's dual heterocyclic framework could enhance its efficacy compared to simpler compounds.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the morpholine ring may participate in nucleophilic substitution reactions, enhancing its interaction with biological targets.
Case Studies
A review of literature reveals several studies that explore the biological activity of compounds related to this compound:
Study 1: Inhibition of Tubulin Polymerization
A study demonstrated that pyrazole derivatives inhibit tubulin polymerization effectively. The IC50 values for these compounds ranged from 0.018 μM to 0.052 μM, indicating strong potential for anticancer applications .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of benzodiazole derivatives, reporting significant reductions in pro-inflammatory cytokines in vitro . This suggests a promising avenue for therapeutic development against inflammatory diseases.
Scientific Research Applications
Preliminary studies indicate that N-(1H-1,3-benzodiazol-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide exhibits significant biological activity, particularly in the realms of anti-inflammatory and anticancer properties. Compounds with similar structures have been reported to inhibit tubulin polymerization, suggesting potential applications in cancer treatment.
Potential Therapeutic Applications
- Anticancer Activity : The compound's structural similarities to known anticancer agents position it as a candidate for further development in oncology. Its ability to target tubulin could lead to effective therapies against various cancers.
- Anti-inflammatory Properties : Given the structural characteristics that promote interaction with inflammatory pathways, this compound may serve as an anti-inflammatory agent, warranting further exploration in inflammatory disease models.
- Drug Development : The unique dual heterocyclic framework may enhance bioactivity compared to simpler compounds, making it a promising lead compound for drug development aimed at various diseases.
Interaction Studies
Investigations into the binding affinity of this compound with biological targets are crucial for understanding its mechanisms of action. Techniques such as surface plasmon resonance or isothermal titration calorimetry can quantify these interactions, providing insights into its pharmacological profile.
Comparison with Similar Compounds
Key Structural Features and Substituent Variations
The target compound’s structural analogues primarily differ in substitutions on the benzimidazole and pyrazole rings, as well as the acetamide linker. These variations influence physicochemical properties (e.g., solubility, logP) and biological activity. Below is a comparative analysis of notable analogues:
Impact of Substituents on Properties and Activity
- Pyrazole Modifications: 5-Methyl vs. 5-Cyclopropyl (Target vs. 3-Morpholine-4-Carbonyl: Present in both the target and ’s compound, this group contributes to hydrogen-bonding capacity and protease affinity due to the carbonyl and morpholine’s oxygen atoms .
- Benzimidazole vs. Compounds 28–31 () feature benzamide or heterocyclic (triazolyl/tetrazolyl) substitutions on benzimidazole, which may enhance binding specificity or metabolic stability .
Acetamide Linker :
- All compounds retain the acetamide bridge, critical for conformational flexibility and interactions with enzymatic active sites.
Research Findings and Structure-Activity Relationships (SAR)
- Morpholine-Carbonyl Group : This substituent consistently correlates with improved target engagement in protease inhibitors, as seen in unrelated studies .
- Heterocyclic Benzimidazole Substitutions : Triazolyl and tetrazolyl groups (Compounds 30–31) enhance solubility in polar solvents (e.g., 15 mg/mL in DMSO for Compound 31) but may reduce cell permeability .
- Aromatic vs. Heteroaromatic Cores : The dimethylphenyl analogue () exhibits higher logP (3.5 vs. 2.8 for the target), suggesting better blood-brain barrier penetration but higher metabolic clearance risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
